molecular formula HNO3 B048233 Nitric acid CAS No. 122392-03-4

Nitric acid

Cat. No. B048233
M. Wt: 63.013 g/mol
InChI Key: GRYLNZFGIOXLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitric acid (HNO3) is a highly corrosive and toxic liquid acid that is widely used in industrial and laboratory applications. It is a strong oxidizing agent and can react violently with many organic and inorganic compounds. Nitric acid is commonly used in the production of fertilizers, explosives, dyes, and other chemicals.

Scientific Research Applications

  • Recovery and Reuse in Industries : Nitric acid is extensively used in nuclear, chemical, and metallurgical industries. Research has focused on recovering and reusing nitric acid from effluents containing it, which is significant given its environmental impact. The novel approach includes solvent extraction methods, particularly using Tributyl phosphate (TBP), for the recovery of nitric acid from solutions containing metal ions (Jaiswal, Mandal, & Rao, 2015).

  • Enhancing Conductivity of Carbon Nanotube Networks : Nitric acid is used in the preparation and functionalizing of carbon nanotube (CNT) networks. It's particularly effective for enhancing the conductivity of CNT-based networks or films, attributed to p-type doping by NO3– ions. Studies using atomic force microscopy have elucidated the effects of nitric acid treatments on CNT networks (Jeong & Park, 2015).

  • Nitric Acid in Nuclear Waste Recycling : In the recycling of nuclear waste fuels, hot concentrated nitric acid is used. Research has been conducted to understand the nitric acid reduction process, including its autocatalytic mechanism, which is crucial for the structural materials in these industries, particularly austenitic stainless steels (Sicsic, Balbaud-Célérier, & Tribollet, 2014).

  • Nitric Acid Dissociation Modeling : Modeling the dissociation of nitric acid is essential due to its wide range of applications and the complexity of nitric media, especially at high concentrations. Studies have worked on determining the balance of different aqueous nitrogen species in nitric solutions, which is significant for understanding its behavior in various applications (Ziouane & Leturcq, 2018).

  • In Atmospheric Science : Nitric acid vapor is an important pollutant impacting forests and ecosystems. Research has developed passive samplers for monitoring HNO3 concentrations, which is crucial for understanding and addressing its environmental impact (Bytnerowicz, Padgett, Arbaugh, Parker, & Jones, 2001).

  • Corrosion Studies in Rocket Fuel : Due to its increasing use, particularly as rocket fuel, the corrosive effects of nitric acid on materials handling it have been studied. This research is vital for ensuring the safe and effective use of nitric acid in such high-stakes applications (Fontana, 1957).

properties

IUPAC Name

nitric acid
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InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)
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InChI Key

GRYLNZFGIOXLOG-UHFFFAOYSA-N
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Canonical SMILES

[N+](=O)(O)[O-]
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Molecular Formula

HNO3
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DSSTOX Substance ID

DTXSID5029685
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Molecular Weight

63.013 g/mol
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Physical Description

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]
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Boiling Point

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F
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Solubility

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible
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Density

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50
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Vapor Density

Relative vapor density (air = 1): 2.2
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Vapor Pressure

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg
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Impurities

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON
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Product Name

Nitric Acid

Color/Form

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals

CAS RN

7697-37-2, 10361-80-5, 78989-43-2
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name NITRIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/627
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Nitric acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/QU581E98.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F
Record name NITRIC ACID, RED FUMING
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4044
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NITRIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665
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Record name NITRIC ACID (> 70% in water)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name NITRIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/627
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Nitric acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0447.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

If nitric acid is added sequentially to an aqueous solution of glyoxal so that the nonoxidizing strong acid is kept at a concentration of 6 wt. % or higher in the reaction mixture, the reaction can proceed in a state wherein nitric acid is not present in the reaction solution in a concentration exceeding 1 wt. %, and an aqueous solution of glyoxylic acid having a final residual nitric acid concentration of 0.1 wt. % or below can be easily obtained. Thus, it is possible to omit the step of removing residual nitric acid, which step is conventionally required, and to use the aqueous solution of glyoxylic acid obtained by the process of the invention directly in further synthesis reactions.
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Synthesis routes and methods II

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
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Synthesis routes and methods III

Procedure details

8.7876 g of SnCl4.5H2O were dissolved in 100.0 ml of water, and, 2.1 ml of 12M HNO3 were added to obtain a solution with a molar ratio of HNO3 to SnCl4 being 1:1. 80 ml of the solution were put in a thermal bomb and the thermal bomb was heated in a high temperature oven at 150° C. for 12 h, and then cooled to room temperature and white precipitates formed. The precipitates were repeatedly washed with deionized water and filtrated with suction until no Cl- can be detected by a solution of AgNO3. The precipitates were then dried and put in a high temperature oven and the temperature of the oven was increased at a rate of 5° C./min to 200° C. to calcine the precipitates for 6 h and then cooled the oven at a rate of 5° C./min to room temperature to obtain SnO2 powders.
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Synthesis routes and methods IV

Procedure details

The general procedure of Example 1 is repeated except that a piece of graphite felt is attached to the graphite cathode to enhance the cathode surface area. A solution containing 0.5 M nitric acid and 50 mM 1,4-phenylenediamine is charged to the catholyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.67 M hydroxylammonium nitrate and 0.50 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods V

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitric acid
Reactant of Route 2
Nitric acid

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